molecular formula C22H23N3O3 B2570235 4-(4-benzylpiperidin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one CAS No. 874463-42-0

4-(4-benzylpiperidin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No.: B2570235
CAS No.: 874463-42-0
M. Wt: 377.444
InChI Key: GCRYWHDSCRUKHN-UHFFFAOYSA-N
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Description

4-(4-benzylpiperidin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a nitro group, a methyl group, and a benzylpiperidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperidin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Alkylation: The methyl group can be introduced at the 1-position of the quinoline ring via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of Benzylpiperidine: The benzylpiperidine moiety can be synthesized separately by reacting piperidine with benzyl chloride under basic conditions.

    Coupling: The final step involves coupling the benzylpiperidine moiety with the substituted quinoline core through a nucleophilic substitution reaction, typically using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-benzylpiperidin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The quinoline ring can be hydrogenated to form a tetrahydroquinoline derivative.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.

Major Products Formed

    Aminoquinoline Derivatives: Formed through the reduction of the nitro group.

    Tetrahydroquinoline Derivatives: Formed through the hydrogenation of the quinoline ring.

    Substituted Benzylpiperidine Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-(4-benzylpiperidin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperidin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure suggests it may act as a ligand for certain receptors or enzymes, modulating their activity. The nitro group and quinoline core may also contribute to its ability to interact with nucleic acids and proteins, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-benzylpiperidine: A simpler analog that lacks the quinoline core and nitro group.

    1-methyl-3-nitroquinoline: Lacks the benzylpiperidine moiety but retains the quinoline core and nitro group.

    4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine: Shares structural similarities but differs in the substitution pattern and ring saturation.

Uniqueness

4-(4-benzylpiperidin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is unique due to its combination of a quinoline core, nitro group, methyl group, and benzylpiperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)-1-methyl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-23-19-10-6-5-9-18(19)20(21(22(23)26)25(27)28)24-13-11-17(12-14-24)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRYWHDSCRUKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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